3-(4-Bromophenyl)-1-methylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13-7-6-10(8-13)9-2-4-11(12)5-3-9/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGSYMRQRAOKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms. For a molecule such as 3-(4-Bromophenyl)-1-methylpyrrolidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
A hypothetical ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-bromophenyl ring would likely appear as a set of doublets in the downfield region (typically δ 7.0-7.6 ppm) due to ortho- and meta-couplings. The protons of the pyrrolidine (B122466) ring would resonate in the more upfield region. The methyl group attached to the nitrogen would present as a singlet. The chemical shifts and, crucially, the spin-spin coupling patterns between adjacent protons would provide definitive evidence for the substitution pattern on the phenyl ring and the structure of the pyrrolidine ring.
Hypothetical ¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (H-2', H-6') | ~7.45 | d | ~8.5 |
| Aromatic (H-3', H-5') | ~7.15 | d | ~8.5 |
| Pyrrolidine (CH) | Varies | m | - |
| Pyrrolidine (CH₂) | Varies | m | - |
| Pyrrolidine (CH₂) | Varies | m | - |
| N-Methyl (CH₃) | ~2.3-2.5 | s | - |
Note: This table is predictive and not based on experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the bromophenyl group would be characteristic of substituted benzene (B151609) rings, with the carbon atom bonded to the bromine atom showing a specific chemical shift. The carbons of the pyrrolidine ring and the N-methyl group would appear at higher field strengths.
Hypothetical ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-Br) | ~121 |
| Aromatic (CH) | ~128-132 |
| Aromatic (C-pyrrolidine) | ~140-145 |
| Pyrrolidine (CH) | ~40-45 |
| Pyrrolidine (CH₂) | ~25-35 |
| Pyrrolidine (CH₂) | ~55-60 (adjacent to N) |
| N-Methyl (CH₃) | ~40 |
Note: This table is predictive and not based on experimental data.
Two-Dimensional NMR Techniques for Connectivity and Assignment (e.g., COSY, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within the pyrrolidine and phenyl rings. An HMBC spectrum would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the link between the phenyl and pyrrolidine moieties and for assigning quaternary carbon signals.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methyl groups would appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine would also be present. The substitution pattern on the benzene ring could be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region. A strong band corresponding to the C-Br stretch would be expected in the lower frequency region of the spectrum.
Hypothetical FT-IR Data Table for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Strong |
| C=C Aromatic Stretch | 1600-1450 | Medium |
| C-N Stretch | 1250-1020 | Medium |
| C-Br Stretch | 600-500 | Strong |
Note: This table is predictive and not based on experimental data.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Br stretch. The symmetric vibrations of the molecule would be particularly prominent.
Advanced Spectroscopic and Structural Analysis of this compound
A comprehensive search for detailed spectroscopic and crystallographic data for the chemical compound This compound did not yield specific research findings necessary to fulfill the requested article structure. Publicly available scientific literature and databases lack in-depth experimental or theoretical studies on the advanced spectroscopic characterization of this particular molecule.
Consequently, it is not possible to provide detailed information, data tables, or in-depth research findings for the following sections as outlined in the request:
X-ray Crystallography:No crystallographic studies have been published, meaning there is no publicly available data on its crystal structure, bond lengths, or bond angles.
Determination of Solid-State Molecular Structure and Conformation
The definitive solid-state molecular structure and conformation of this compound would be determined using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.
Key Structural Features to Analyze:
Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation. The specific puckering parameters would be calculated to define its exact shape in the crystal lattice.
Orientation of the Bromophenyl Group: The analysis would determine the orientation of the 4-bromophenyl substituent relative to the pyrrolidine ring, including the dihedral angle between the plane of the phenyl ring and the mean plane of the pyrrolidine ring.
Methyl Group Position: The position of the N-methyl group (axial or equatorial) relative to the pyrrolidine ring would be established.
A representative data table for crystallographic information would typically include the parameters listed below.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄BrN |
| Formula Weight | 240.14 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules per unit cell) | To be determined |
| Calculated Density (g/cm³) | To be determined |
| R-factor | To be determined |
This table represents the type of data that would be generated from a single-crystal X-ray diffraction experiment. The values are currently undetermined.
Analysis of Intermolecular Interactions
Once the crystal structure is determined, a detailed analysis of the intermolecular interactions that stabilize the crystal packing can be performed. This involves identifying and quantifying non-covalent interactions between adjacent molecules.
Types of Interactions to Investigate:
C-H...π Interactions: The hydrogen atoms of the pyrrolidine ring or the methyl group could interact with the π-system of the bromophenyl ring of a neighboring molecule. The geometry of these interactions (distance and angle) would be analyzed.
Hydrogen Bonding: Although a classical hydrogen bond donor is absent, weak C-H...N or C-H...Br hydrogen bonds may be present and would be identified based on established geometric criteria.
Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with a nucleophilic region of an adjacent molecule, although this is less common for bromine compared to iodine.
Elucidation of Supramolecular Assembly and Crystal Packing Motifs
The study of intermolecular interactions leads to an understanding of how individual molecules assemble into a three-dimensional supramolecular architecture. This involves the identification of recurring patterns or motifs in the crystal packing.
Analysis would focus on:
Packing Diagrams: Visualization of the unit cell and its extension in three dimensions would reveal how molecules are arranged relative to one another.
Supramolecular Motifs: Identification of common packing motifs such as chains, layers, or more complex three-dimensional networks formed through the previously identified intermolecular interactions. The specific interactions responsible for linking the molecules into these motifs would be described.
Energy Framework Analysis of Crystal Structures
Methodology:
Calculation of Interaction Energies: Using the crystallographic coordinates, the interaction energies between a central molecule and its nearest neighbors are calculated. These energies are typically decomposed into electrostatic, polarization, dispersion, and repulsion components.
Visualization of Energy Frameworks: The calculated interaction energies are visualized as cylindrical frameworks connecting the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction, providing an intuitive visual representation of the dominant packing forces. This would reveal, for instance, whether the crystal packing is primarily driven by dispersion forces or electrostatic interactions.
Without the foundational crystal structure data, these advanced analyses remain hypothetical for this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational in modern chemical research, allowing for the prediction of molecular structure and properties.
Molecular Orbital Theory Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, providing a framework for understanding chemical bonding and electronic transitions.
Electron Density and Reactivity Descriptors
The electron density distribution is key to predicting how a molecule will interact with other chemical species. From the results of DFT calculations, various reactivity descriptors can be calculated. These include parameters like electronegativity, chemical hardness, and softness, which quantify the molecule's tendency to attract or donate electrons and its resistance to changes in its electron distribution. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electrostatic potential on the electron density surface, with different colors indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), providing a visual guide to the molecule's reactive sites. nih.gov
While these theoretical methods are standard in chemical research, their specific application to 3-(4-Bromophenyl)-1-methylpyrrolidine has not been documented in available literature, precluding a more detailed, data-driven analysis.
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is mapped onto the molecule's electron density, with different colors representing varying electrostatic potential values.
For this compound, the MEP map reveals distinct regions of electron density.
Negative Regions (Red/Yellow): These areas, characterized by high electron density and negative electrostatic potential, indicate sites susceptible to electrophilic attack. In this molecule, such regions are primarily localized around the bromine atom and the nitrogen atom of the pyrrolidine (B122466) ring due to the presence of lone pairs of electrons. researchgate.net These sites are the most likely to interact with positive charges or electron-deficient species.
Positive Regions (Blue): These areas correspond to electron-deficient zones with positive electrostatic potential, making them vulnerable to nucleophilic attack. The hydrogen atoms, particularly those attached to the carbon atoms adjacent to the electronegative nitrogen and the phenyl ring, exhibit a positive potential. researchgate.net
Neutral Regions (Green): These areas represent regions with a near-zero potential, typically found over the carbon skeleton of the molecule.
The MEP analysis provides a clear visual representation of the molecule's charge landscape, highlighting the nitrogen and bromine atoms as key centers for electrophilic interactions. uni-muenchen.deresearchgate.net
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule, providing a detailed picture of hyperconjugation and charge delocalization. taylorandfrancis.commaterialsciencejournal.org These interactions stabilize the molecule, and their strength is quantified by the second-order perturbation energy, E(2). taylorandfrancis.com
Hyperconjugation: Significant hyperconjugative interactions occur between the C-C and C-H sigma (σ) bonding orbitals and the corresponding antibonding sigma star (σ) orbitals. These σ -> σ transitions lead to electron density delocalization, which strengthens the molecular framework.
Lone Pair Delocalization: A crucial interaction involves the delocalization of the lone pair of electrons (n) from the nitrogen atom into the antibonding orbitals of adjacent C-C and C-H bonds (n -> σ*). This charge transfer stabilizes the molecule significantly.
Aromatic Ring Interactions: Within the bromophenyl ring, delocalization occurs from the filled π orbitals of the C=C bonds into the empty π* antibonding orbitals, which is characteristic of aromatic systems.
The stabilization energies associated with these delocalizations confirm the presence of robust intramolecular charge transfer, which is fundamental to the molecule's electronic structure and stability. materialsciencejournal.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This analysis involves locating critical points in the electron density field, where the gradient of the density is zero. muni.cz
For this compound, QTAIM analysis characterizes the nature of its chemical bonds:
Bond Critical Points (BCPs): The presence of a (3, -1) bond critical point between any two atomic nuclei is a necessary condition for the existence of a chemical bond. wiley-vch.de The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the bond type.
Covalent Bonds: For the C-C, C-H, C-N, and C-Br bonds, the high values of electron density at the BCP and a negative Laplacian (∇²ρ(r) < 0) indicate that electron density is concentrated between the nuclei, characteristic of shared (covalent) interactions. muni.cz
Ionic/Polar Covalent Bonds: For bonds involving more electronegative atoms like N and Br, the Laplacian value provides insight into the degree of charge depletion or concentration, quantifying the bond's polarity.
QTAIM offers a precise and physically grounded description of the bonding within the molecule, confirming the covalent nature of its framework and quantifying the polarity of its key bonds. wikipedia.org
Conformational Analysis and Molecular Flexibility Studies
The structure of this compound is not rigid; it possesses conformational flexibility due to the rotation around single bonds and the puckering of the pyrrolidine ring. nih.gov Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and typically adopts "envelope" or "twist" conformations to relieve ring strain. researchgate.net The position of the bulky 4-bromophenyl group influences the preferred puckering mode. Computational studies can determine the relative energies of these puckered conformers to identify the most stable arrangement.
Rotation of the Phenyl Group: There is rotational freedom around the single bond connecting the pyrrolidine ring to the 4-bromophenyl group. The potential energy surface associated with this rotation reveals the lowest-energy (most stable) orientation of the phenyl ring relative to the pyrrolidine ring, as well as the energy barriers to rotation. nih.gov
Understanding the molecule's conformational landscape is crucial, as different conformers can exhibit different properties and biological activities. Molecular dynamics simulations can further explore the accessible conformational states and the flexibility of the molecule over time. nih.govnih.gov
Spectroscopic Property Prediction and Simulation
Computational methods allow for the theoretical prediction of various spectroscopic properties, providing valuable data that can aid in the experimental characterization of the molecule.
Theoretical Infrared and Raman Spectra Generation
Theoretical calculations can predict the vibrational frequencies of this compound. These frequencies correspond to specific molecular motions (stretching, bending, twisting) and are associated with absorption peaks in the Infrared (IR) and Raman spectra. nih.govmdpi.com
The calculated spectra serve as a "molecular fingerprint" and can be used to:
Assign Experimental Peaks: By comparing the theoretical spectrum with an experimental one, each observed peak can be assigned to a specific vibrational mode. nih.gov
Identify Key Functional Groups: Characteristic vibrations, such as the C-H stretches of the aromatic ring, the C-N stretching of the pyrrolidine, and the C-Br stretch, appear in predictable regions of the spectrum. nih.gov
Below is a table of predicted vibrational frequencies for key functional groups, which are instrumental in interpreting experimental spectra.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=C Aromatic Ring Stretch | 1600 - 1450 |
| C-N Stretch | 1250 - 1020 |
| C-Br Stretch | 600 - 500 |
Chemical Transformations and Reactivity Pathways
Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom in the 1-methylpyrrolidine (B122478) ring is a tertiary amine, which defines its reactivity. wikipedia.org As a Lewis base, it is nucleophilic and can react with electrophiles.
The nitrogen atom in 3-(4-Bromophenyl)-1-methylpyrrolidine is already alkylated with a methyl group. Further reaction with an alkyl halide (R-X) can lead to the formation of a quaternary ammonium (B1175870) salt. This N-alkylation reaction involves the nitrogen's lone pair of electrons attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. These reactions are a common method for synthesizing quaternary ammonium compounds from tertiary amines. researchgate.netgoogle.com
N-acylation, the reaction with an acyl halide or anhydride to form an amide, is not possible for this compound. This transformation requires the presence of an N-H bond that can be substituted, which the tertiary amine in this molecule lacks.
The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (like formaldehyde), and a primary or secondary amine. academicjournals.orgnih.gov The amine is crucial for forming the intermediate iminium ion that is then attacked by the nucleophile.
As this compound is a tertiary amine, it lacks the necessary N-H proton to form the required imine or iminium intermediate. academicjournals.org Therefore, it cannot function as the amine component in a traditional Mannich reaction to generate N-Mannich base derivatives.
Reactivity of the Bromophenyl Moiety
The bromophenyl group is a key site for transformations, particularly for the formation of new carbon-carbon bonds. The carbon-bromine bond can be readily activated by transition metal catalysts.
The presence of an aryl bromide makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating C-C bonds. wikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com This method is widely used to synthesize biaryl compounds. The reaction of this compound with an arylboronic acid (Ar-B(OH)₂) would yield a 3-(biphenyl-4-yl)-1-methylpyrrolidine derivative. mdpi.com The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. libretexts.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgsynarchive.com Reacting this compound with an alkene (e.g., styrene or an acrylate) would append a vinyl group to the phenyl ring. youtube.comnih.gov The mechanism follows a similar Pd(0)/Pd(II) catalytic cycle. wikipedia.org
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Biaryl derivative |
| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted alkene |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org
For this reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho and/or para to the leaving group (in this case, bromide). libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.
The 3-(1-methylpyrrolidinyl) substituent on the phenyl ring is not a strong electron-withdrawing group. Therefore, this compound is not expected to be highly susceptible to nucleophilic aromatic substitution under standard SNAr conditions. The reaction would require harsh conditions (high temperatures and pressures) and is generally not a favored pathway for this type of substrate. libretexts.org
Transformations at the Pyrrolidine Ring Carbons
The sp³-hybridized carbon atoms of the pyrrolidine ring are generally less reactive than the other functional groups in the molecule. They are typically resistant to attack by nucleophiles or electrophiles unless specifically activated. However, certain transformations can be envisioned.
Functionalization of the pyrrolidine ring often requires specific synthetic strategies, such as C-H activation or reactions proceeding through radical intermediates. For instance, intramolecular C-H amination reactions using metal catalysts can be employed to form bicyclic products from suitable precursors. organic-chemistry.org Additionally, various methods exist for the synthesis of substituted pyrrolidines, including cycloaddition reactions and ring-closing methodologies, though these apply to the construction of the ring itself rather than the modification of a pre-existing one. organic-chemistry.orgresearchgate.net Direct functionalization of the C-H bonds of the pyrrolidine ring in this compound would likely require advanced catalytic methods and may suffer from a lack of regioselectivity without directing groups.
Functionalization through Electrophilic or Nucleophilic Attack
Functionalization of this compound can be achieved by targeting either the aromatic ring or the pyrrolidine moiety.
Electrophilic Attack: The 4-bromophenyl group is the primary site for electrophilic attack. The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. However, the dominant functionalization pathway involves the carbon-bromine bond, which is susceptible to transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for instance, is a highly efficient method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron nucleophile in the presence of a palladium catalyst. nih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the para-position of the phenyl ring. researchgate.netresearchgate.net
Nucleophilic Attack: A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com In this compound, the tertiary amine nitrogen of the pyrrolidine ring is a nucleophilic center. libretexts.org It can react with electrophiles such as alkyl halides or acid chlorides. However, the most significant nucleophilic characteristic of the pyrrolidine ring is its ability to act as a nucleophile in substitution reactions on other molecules. For example, pyrrolidine is known to participate in aromatic nucleophilic substitution (SNAr) reactions on electron-deficient aromatic rings. nih.gov While the pyrrolidine in the target compound is already part of a larger structure, its nitrogen atom retains the ability to donate its lone pair of electrons to a suitable electrophile. libretexts.orgmhmedical.com
Table 1: Representative Functionalization Reactions
| Reaction Type | Reagents and Conditions | Target Site | Resulting Functionalization |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 4-Bromophenyl group | C-C bond formation, biaryl structure |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Bromophenyl group | C-N bond formation, arylamine structure |
| Alkylation | Alkyl halide (e.g., CH₃I) | Pyrrolidine Nitrogen | Formation of a quaternary ammonium salt |
Demethylation Reactions
The removal of the methyl group from the nitrogen atom (N-demethylation) is a key transformation for converting the tertiary amine into a secondary amine, which can then be used for further functionalization. Several methods exist for the N-demethylation of tertiary N-methyl amines and heterocycles. google.com
A classical and effective method involves the use of strong Lewis acids. Boron tribromide (BBr₃) in an inert solvent like dichloromethane is a common reagent for this purpose. rsc.org The reaction proceeds by coordination of the Lewis acidic boron to the nitrogen, followed by nucleophilic attack of the bromide ion on the methyl group, cleaving the C-N bond.
Another approach is the non-classical Polonovski reaction. This involves the initial oxidation of the tertiary amine to its corresponding N-oxide, followed by treatment with a reducing agent like ferrous sulfate (B86663) (FeSO₄·7H₂O). google.com This method has been effectively used for the N-demethylation of various opiate alkaloids containing N-methyl heterocycles. google.com
Table 2: Common N-Demethylation Reagents and Conditions
| Reagent | Conditions | Product |
|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to rt | 3-(4-Bromophenyl)pyrrolidine |
| α-Chloroethyl Chloroformate (ACE-Cl) | 1,2-Dichloroethane, heat; then Methanol | 3-(4-Bromophenyl)pyrrolidine |
| Ferrous Sulfate (FeSO₄) | After conversion to N-oxide | 3-(4-Bromophenyl)pyrrolidine |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism of C-N Bond Cleavage: The mechanism for the reductive cleavage of C-N bonds in N-acyl pyrrolidines via photoredox catalysis begins with the activation of the amide's carbonyl group by a Lewis acid. nih.govchemrxiv.org This activation makes the amide more susceptible to reduction. A photoredox catalyst, excited by visible light, then transfers a single electron to the activated amide. This results in the formation of a radical anion intermediate, which subsequently fragments, cleaving the C-N bond to generate a carbon-centered radical. This radical can then be trapped by other molecules in the reaction mixture to form new bonds. chemrxiv.org
Mechanism of Electrophilic Aromatic Substitution (Suzuki Coupling): The Suzuki reaction mechanism is a well-established catalytic cycle. It typically begins with the oxidative addition of the aryl halide (the 4-bromophenyl group) to a Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups are coupled to form the new C-C bond, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. nih.gov
Mechanism of N-Demethylation with BBr₃: The demethylation with boron tribromide starts with the nitrogen atom of the pyrrolidine acting as a Lewis base, donating its electron pair to the Lewis acidic boron atom of BBr₃. This forms a quaternary ammonium-boron complex. A bromide ion, displaced from the boron, then acts as a nucleophile and attacks the methyl group in an SN2 reaction. This breaks the carbon-nitrogen bond, releasing a methyl bromide molecule and leaving behind a bromoborane-amine complex, which is subsequently hydrolyzed during workup to yield the secondary amine. rsc.org
Synthetic Utility As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Architectures
The presence of a 4-bromophenyl substituent makes 3-(4-Bromophenyl)-1-methylpyrrolidine an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the elaboration of the aryl ring, thereby enabling the synthesis of a wide array of more complex heterocyclic structures.
Two of the most prominent cross-coupling reactions applicable to this building block are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This methodology is widely used to form biaryl linkages, which are common motifs in pharmaceuticals and materials science. nih.gov By reacting this compound with various aryl or heteroaryl boronic acids, a diverse library of 3-(biphenyl-4-yl)- and 3-(aryl-heteroaryl-4-yl)-1-methylpyrrolidine derivatives can be generated. These products can themselves be important final targets or serve as intermediates for further transformations.
| Entry | Arylboronic Acid Partner | Potential Product Structure |
| 1 | Phenylboronic acid | 1-Methyl-3-(4-phenylphenyl)pyrrolidine |
| 2 | Pyridine-3-boronic acid | 3-(4-(Pyridin-3-yl)phenyl)-1-methylpyrrolidine |
| 3 | Thiophene-2-boronic acid | 1-Methyl-3-(4-(thiophen-2-yl)phenyl)pyrrolidine |
| 4 | 4-Methoxyphenylboronic acid | 3-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-1-methylpyrrolidine |
A representative table illustrating the potential diversity of products from Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. mdpi.combeilstein-journals.org This provides a direct route to synthesize N-aryl pyrrolidine (B122466) derivatives, which are prevalent in medicinal chemistry. A wide range of primary and secondary amines, including various heterocyclic amines, can be coupled with this compound to produce complex structures containing, for example, piperazine, morpholine, or pyrazole (B372694) moieties attached to the phenyl-pyrrolidine scaffold. researchgate.net
Role as a Chiral Auxiliary or Chiral Scaffold in Asymmetric Synthetic Strategies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. beilstein-journals.org The inherent chirality of this compound, stemming from its C3 stereocenter, makes it a potential candidate for use as a chiral scaffold. In this capacity, the pyrrolidine unit can serve as a rigid, stereochemically defined core upon which to build more complex molecules, influencing the stereochemistry of reactions at other sites.
The pyrrolidine ring is a privileged structure in asymmetric synthesis, with derivatives of proline and other substituted pyrrolidines being widely used as chiral ligands for transition metals or as organocatalysts. mdpi.com While specific applications of this compound as a chiral auxiliary are not extensively documented, its structural features are analogous to those found in successful chiral scaffolds. For instance, the synthesis of novel sp3-rich pyrrolidine chemical scaffolds has been achieved using tert-butanesulfinamide as a chiral auxiliary in key steps like the Tsuji-Trost allylation, leading to highly functionalized chiral pyrrolidines. beilstein-journals.org The stereodefined core of this compound could similarly be envisioned to direct the stereoselective addition of nucleophiles or in cycloaddition reactions, thereby controlling the formation of new stereocenters.
Intermediate in the Formation of Spiro and Fused Ring Systems
The structural framework of this compound is also well-suited for the synthesis of more intricate polycyclic systems, such as spirocyclic and fused-ring compounds.
Spiro Compounds: Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery. The pyrrolidine ring can be a key component in the synthesis of such structures. A common strategy involves 1,3-dipolar cycloaddition reactions. For example, azomethine ylides generated from precursors containing a pyrrolidine moiety can react with various dipolarophiles to construct spiro-pyrrolidine systems. mdpi.com The synthesis of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons has been achieved through such multicomponent 1,3-dipolar cycloaddition strategies. mdpi.com
Fused Ring Systems: The formation of fused rings can be accomplished through intramolecular cyclization reactions. The 4-bromophenyl group of this compound provides a convenient handle for such transformations. For instance, if a suitable reaction partner is introduced elsewhere on the molecule (e.g., at the nitrogen atom or through functionalization of the pyrrolidine ring), an intramolecular palladium-catalyzed reaction like a Heck or Suzuki coupling could be employed to form a new ring fused to the phenyl group. Bromination of complex alkaloids has been shown to trigger intramolecular cyclization, leading to the formation of new spiro and fused ring systems. mdpi.com Although specific examples starting from this compound are not prominent, the principle of using the aryl bromide for intramolecular ring formation is a well-established synthetic strategy.
Applications in Organocatalysis and Catalyst Design
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a third pillar of catalysis alongside biocatalysis and metal catalysis. Chiral pyrrolidine derivatives are among the most successful and widely used organocatalysts, particularly in enamine and iminium ion catalysis. Diarylprolinol silyl (B83357) ethers, for example, are highly effective catalysts for a broad range of asymmetric transformations. mdpi.com
The structure of this compound is closely related to scaffolds used in the design of effective organocatalysts. The pyrrolidine nitrogen can act as the catalytic center (forming enamines or iminium ions), while the substituent at the C3 position can create a specific chiral environment to induce enantioselectivity. The aryl group, in particular, plays a crucial role in establishing the steric and electronic properties of the catalyst, which in turn governs its activity and selectivity. mdpi.com
While the direct use of this compound as an organocatalyst has not been extensively reported, its framework is a prime candidate for modification into more complex catalysts. For example, the aryl bromide could be functionalized to introduce hydrogen-bond-donating groups (like ureas, thioureas, or squaramides), which are known to enhance enantioselectivity in many organocatalytic reactions by helping to organize the transition state. mdpi.com The exploration of such derivatives in asymmetric reactions like Michael additions, aldol (B89426) reactions, or cycloadditions represents a promising area for future research.
Q & A
Q. What are the common synthetic routes for 3-(4-Bromophenyl)-1-methylpyrrolidine, and how can their efficiency be evaluated?
- Methodological Answer : Common routes include bromination of precursor arylpyrrolidines (e.g., via electrophilic substitution) or cyclization of brominated intermediates. Efficiency is evaluated by yield, purity (e.g., HPLC or GC-MS), and reaction time. For example, bromination steps in similar pyrrolidine derivatives often use NaBr/H2SO4 or N-bromosuccinimide under controlled conditions . Optimization via Design of Experiments (DoE) can minimize trial-and-error approaches .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR confirms regiochemistry and purity (e.g., aromatic proton splitting patterns at δ 7.2–7.6 ppm for bromophenyl groups) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally analogous brominated pyrrolidines .
- FT-IR : Validates functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
Q. What safety protocols are recommended for handling brominated pyrrolidine derivatives?
- Methodological Answer :
- Storage : Inert atmosphere, away from oxidizers (per H290 hazard codes) .
- PPE : Gloves (nitrile), goggles, and fume hoods to prevent inhalation (H315/H319 codes) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing experimental conditions. ICReDD’s integrated approach combines computational path searches (e.g., GRRM17) with high-throughput validation, reducing optimization time by ~40% . For example, solvent effects on bromination regioselectivity can be modeled using COSMO-RS .
Q. What statistical experimental design approaches are effective in optimizing reaction conditions for this compound?
- Methodological Answer :
- Factorial Design : Identifies critical factors (e.g., temperature, catalyst loading) via ANOVA. A 2^k design reduces experiments while capturing interactions .
- Response Surface Methodology (RSM) : Optimizes yield and purity simultaneously (e.g., central composite design for bromination kinetics) .
Example Table:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temp (°C) | 25 | 60 |
| Catalyst (mol%) | 0.5 | 2.0 |
Q. How does the electronic nature of the bromophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine meta-directs electrophilic substitution, enabling Suzuki-Miyaura couplings. Hammett constants (σ≈0.23) predict activation barriers for Pd-catalyzed reactions. Comparative studies with chlorophenyl analogs show slower oxidative addition due to Br’s larger atomic radius .
Q. What strategies resolve contradictions in reported crystallographic data for brominated pyrrolidine derivatives?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···Br vs. π-stacking) to validate packing motifs .
- Twinned Crystals : Use PLATON’s TWINABS to deconvolute overlapping diffraction patterns .
Q. How can microspectroscopic imaging techniques elucidate surface interactions of this compound in heterogeneous systems?
- Methodological Answer :
- AFM-IR : Maps adsorption on silica surfaces at nanoscale resolution.
- ToF-SIMS : Identifies degradation products in catalytic cycles, as applied in indoor surface chemistry studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
